2-(Dimethylamino)octa-4,7-dienenitrile

Description

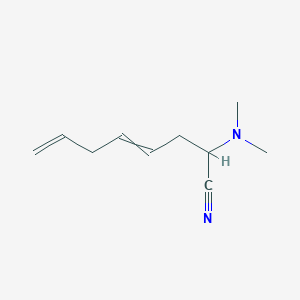

2-(Dimethylamino)octa-4,7-dienenitrile (C₁₁H₁₇N₂) is a nitrile derivative featuring a dimethylamino group at the second carbon and conjugated diene bonds at positions 4 and 5. Its structure combines electron-rich amine functionality with unsaturated hydrocarbon chains, making it a candidate for applications in polymer chemistry, photopolymerization, and as a co-initiator in resin systems. The compound’s reactivity is influenced by the conjugation of its diene system and the electron-donating dimethylamino group, which facilitates interactions with photoinitiators like camphorquinone (CQ) and iodonium salts .

Properties

CAS No. |

88471-80-1 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-(dimethylamino)octa-4,7-dienenitrile |

InChI |

InChI=1S/C10H16N2/c1-4-5-6-7-8-10(9-11)12(2)3/h4,6-7,10H,1,5,8H2,2-3H3 |

InChI Key |

NZJDBONWEHAVKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CC=CCC=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)octa-4,7-dienenitrile typically involves the reaction of an appropriate octadiene precursor with dimethylamine and a nitrile source. One common method involves the following steps:

Preparation of the Octadiene Precursor: The octadiene precursor can be synthesized through a series of reactions starting from simpler alkenes or alkynes.

Introduction of the Dimethylamino Group: The octadiene precursor is then reacted with dimethylamine under suitable conditions, often in the presence of a catalyst.

Addition of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a nitrile source, such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)octa-4,7-dienenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can yield oxides or hydroxylated derivatives.

Reduction: Reduction can produce primary or secondary amines.

Substitution: Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)octa-4,7-dienenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)octa-4,7-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These compounds share key functional groups but differ in backbone structure and reactivity, as highlighted below.

Table 1: Key Properties of 2-(Dimethylamino)octa-4,7-dienenitrile and Analogues

Reactivity in Polymerization Systems

- Ethyl 4-(Dimethylamino) Benzoate: Exhibits higher DC (85–90%) compared to DMAEMA due to its aromatic structure and efficient electron donation, which accelerates CQ-mediated radical generation. Its performance is less dependent on diphenyliodonium hexafluorophosphate (DPI) .

- DMAEMA : Shows lower DC (70–75%) but responds strongly to DPI, which scavenges inhibitory oxygen and amplifies DC by 15–20% at higher amine concentrations. This synergism is critical in oxygen-rich environments .

- This compound: Predicted to exhibit moderate DC due to its aliphatic diene backbone, which may reduce conjugation effects compared to aromatic analogues. However, the extended diene system could enhance DPI interactions, similar to DMAEMA.

Physical and Chemical Stability

- Ethyl 4-(dimethylamino) benzoate produces resin cements with superior flexural strength (120–130 MPa) owing to its rigid aromatic core. In contrast, DMAEMA-based resins require DPI to achieve comparable strength (110–120 MPa) .

- For this compound, the flexible diene backbone may compromise mechanical properties unless stabilized by additives like DPI or optimized CQ/amine ratios.

Influence of CQ/Amine Ratios

Both ethyl 4-(dimethylamino) benzoate and DMAEMA perform optimally at a 1:2 CQ/amine ratio, balancing radical generation and amine availability. This ratio likely applies to this compound, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.